![molecular formula C31H31Cl2N5O4 B12630102 1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3'-[(methylamino)carbonyl][1,1'-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo-](/img/structure/B12630102.png)
1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3'-[(methylamino)carbonyl][1,1'-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3’-[(methylamino)carbonyl][1,1’-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its quinoxaline core, which is a bicyclic structure containing nitrogen atoms, and several functional groups that contribute to its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3’-[(methylamino)carbonyl][1,1’-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo- typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Introduction of Chlorine Atoms: Chlorination of the quinoxaline core can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Acetamide Group: This step involves the reaction of the chlorinated quinoxaline with an appropriate acetamide derivative.
Formation of the Biphenyl and Morpholine Substituents: These groups can be introduced through nucleophilic substitution reactions, using reagents like sodium hydride and appropriate halogenated biphenyl and morpholine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3’-[(methylamino)carbonyl][1,1’-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like sodium hydride or halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce amine derivatives.
科学的研究の応用
1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3’-[(methylamino)carbonyl][1,1’-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3’-[(methylamino)carbonyl][1,1’-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Reactive Oxygen Species (ROS) Scavenging: The compound may act as an antioxidant, neutralizing ROS and reducing oxidative stress.
類似化合物との比較
Similar Compounds
Quinoxaline Derivatives: Compounds with similar quinoxaline cores but different substituents.
Biphenyl Derivatives: Compounds with biphenyl structures and various functional groups.
Morpholine Derivatives: Compounds containing the morpholine ring with different substituents.
Uniqueness
1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3’-[(methylamino)carbonyl][1,1’-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C31H31Cl2N5O4 |
|---|---|
分子量 |
608.5 g/mol |
IUPAC名 |
3-[4-[1-[[2-(6,7-dichloro-2-oxoquinoxalin-1-yl)acetyl]-methylamino]-2-morpholin-4-ylethyl]phenyl]-N-methylbenzamide |
InChI |
InChI=1S/C31H31Cl2N5O4/c1-34-31(41)23-5-3-4-22(14-23)20-6-8-21(9-7-20)28(18-37-10-12-42-13-11-37)36(2)30(40)19-38-27-16-25(33)24(32)15-26(27)35-17-29(38)39/h3-9,14-17,28H,10-13,18-19H2,1-2H3,(H,34,41) |
InChIキー |
VVSAPIDRRVMKFJ-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C(CN3CCOCC3)N(C)C(=O)CN4C5=CC(=C(C=C5N=CC4=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12630021.png)
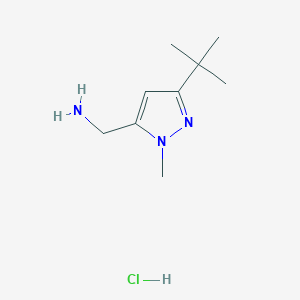
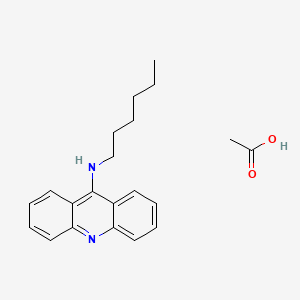
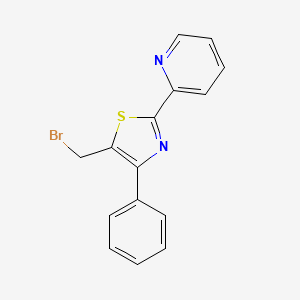
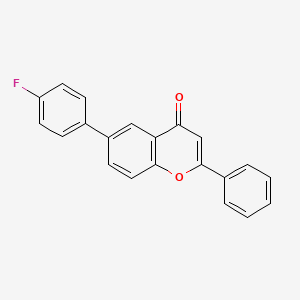
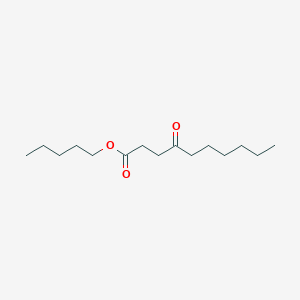
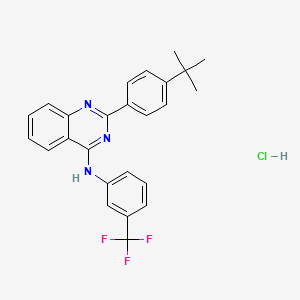
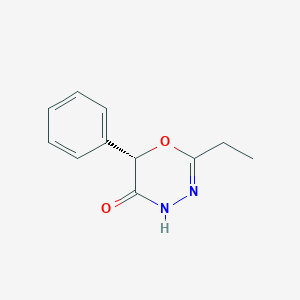
![1h-Pyrrolo[2,3-b]pyridine, 2-chloro-3-iodo-1-(phenylsulfonyl)-](/img/structure/B12630085.png)
![(2S)-2-[3-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B12630091.png)
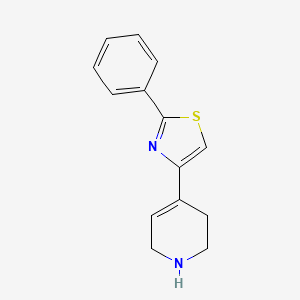
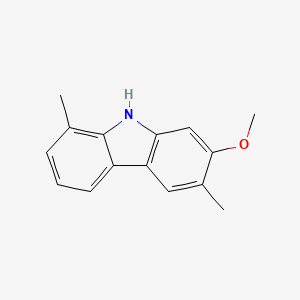
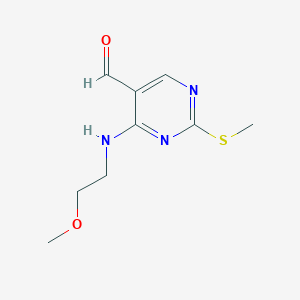
![4-{4-[2-(Hexylamino)-2-oxoethoxy]-5-methyl-1,3-thiazol-2-yl}benzoic acid](/img/structure/B12630105.png)
